molecular formula C20H19N3O2S B2655964 4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 860649-91-8

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2655964
CAS No.: 860649-91-8
M. Wt: 365.45
InChI Key: DJGRFGIXZUDKNK-HZHRSRAPSA-N
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Description

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a complex organic compound with a unique structure that combines a thiazole ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenylthiazole with 4-toluidinocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thiazole derivatives.

Scientific Research Applications

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenylthiazole
  • 4-Toluidinocarbonyl chloride
  • 2-Phenyl-1,3-thiazole derivatives

Uniqueness

4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to its combination of functional groups and the presence of a thiazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-9-11-17(12-10-13)22-20(24)25-23-15(3)18-14(2)21-19(26-18)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,24)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGRFGIXZUDKNK-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(C)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C(\C)/C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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